An In-depth Technical Guide to the Chemical Properties of 2-Chloro-8-methyl-9H-purine
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-8-methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Chloro-8-methyl-9H-purine (CAS No. 1023813-16-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted purine, its unique structural features, particularly the chlorine atom at the 2-position and the methyl group at the 8-position, confer specific reactivity and potential for biological activity. This document delves into its physicochemical characteristics, spectral properties, and reactivity, offering field-proven insights and detailed protocols to support researchers in its synthesis, handling, and application in novel drug development.
Introduction: The Significance of Substituted Purines in Medicinal Chemistry
Purines are fundamental nitrogenous heterocyclic compounds, forming the backbone of essential biomolecules such as nucleic acids and energy carriers like ATP.[1] The synthetic modification of the purine scaffold has been a cornerstone of medicinal chemistry for decades, leading to the development of numerous therapeutic agents with diverse applications, including antiviral and anticancer treatments.[2] The introduction of substituents at various positions on the purine ring system allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its interaction with biological targets.
2-Chloro-8-methyl-9H-purine belongs to this important class of molecules. The presence of a chlorine atom at the 2-position makes it a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[3] The methyl group at the 8-position can influence the molecule's metabolic stability and its binding affinity to target proteins. This guide will explore the key chemical attributes of this compound, providing a foundation for its strategic use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-8-methyl-9H-purine is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.
General Characteristics
| Property | Value | Source |
| CAS Number | 1023813-16-2 | [4][5] |
| Molecular Formula | C₆H₅ClN₄ | [6] |
| Molecular Weight | 168.59 g/mol | [4][5] |
| Appearance | Solid (predicted) |
Solubility and Melting Point
The melting point for the isomeric compound, 2-Chloro-9-methyl-9H-purine, is reported to be 129-130 °C.[4] This provides an estimated range for the melting point of 2-Chloro-8-methyl-9H-purine, although experimental verification is necessary.
Acidity and Basicity (pKa)
The pKa values of purine itself are approximately 2.52 and 8.90.[8] The introduction of a chloro and a methyl group will influence these values. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the purine ring system. The precise pKa of 2-Chloro-8-methyl-9H-purine would require experimental determination but is a critical parameter for understanding its behavior in physiological and reaction media.
Spectral Analysis
Spectroscopic data is fundamental for the identification and characterization of 2-Chloro-8-methyl-9H-purine. While specific spectra for this exact compound are not publicly available, data from closely related analogs can provide valuable predictive insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a signal for the C6-H proton, a singlet for the N9-H proton (if not exchanged with a deuterated solvent), and a singlet for the C8-methyl group. The chemical shift of the C6-H proton will be influenced by the electronic effects of the adjacent nitrogen atoms and the chloro substituent.
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons in the purine ring are characteristic and will be influenced by the positions of the nitrogen atoms and the substituents. The carbon attached to the chlorine atom (C2) and the carbon bearing the methyl group (C8) will have distinct chemical shifts.
Predicted ¹³C NMR Chemical Shifts (based on analogs):
-
C2: ~153-155 ppm
-
C4: ~151-153 ppm
-
C5: ~130-132 ppm
-
C6: ~142-144 ppm
-
C8: ~150-152 ppm
-
CH₃: ~12-15 ppm
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound. For 2-Chloro-8-methyl-9H-purine, the expected molecular ion peak [M]⁺ would be at m/z 168, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).
Chemical Reactivity and Synthesis
The reactivity of 2-Chloro-8-methyl-9H-purine is dominated by the chemistry of its purine core and the influence of its substituents.
Reactivity of the 2-Chloro Group
The chlorine atom at the 2-position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity is a key feature that makes this compound a valuable synthetic intermediate. A wide range of nucleophiles, including amines, alkoxides, and thiols, can displace the chloride, allowing for the introduction of diverse functional groups at this position. The reactivity of the C2-Cl bond can be modulated by the electronic nature of the nucleophile and the reaction conditions.
Caption: General scheme of nucleophilic substitution at the C2 position.
Synthesis of 2-Chloro-8-methyl-9H-purine
The synthesis of substituted purines is often achieved through the Traube purine synthesis, which involves the condensation of a substituted pyrimidine with a one-carbon unit.[9] For 2-Chloro-8-methyl-9H-purine, a plausible synthetic route would involve the reaction of a 4,5-diamino-2-chloropyrimidine with a source of the C8-methyl group, such as acetic anhydride or a related reagent.
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic route to 2-Chloro-8-methyl-9H-purine.
Experimental Protocol: A General Approach to Purine Synthesis (Traube Method)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting 4,5-diaminopyrimidine derivative in a suitable solvent (e.g., acetic acid or an alcohol).
-
Reagent Addition: Add the appropriate one-carbon source (e.g., triethyl orthoformate for an unsubstituted C8, or an anhydride/acid chloride for a substituted C8) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for a period determined by the reactivity of the substrates (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]
Applications in Drug Discovery and Development
Substituted purines are a well-established class of pharmacophores. 2-chloropurine derivatives, in particular, serve as key intermediates in the synthesis of a variety of biologically active molecules.
-
Anticancer Agents: Many purine analogs exhibit anticancer properties by acting as antimetabolites, interfering with DNA synthesis, or inhibiting key enzymes in cancer cell proliferation.[10]
-
Antiviral Compounds: Modified purines are widely used as antiviral drugs, often targeting viral polymerases or other enzymes essential for viral replication.[2]
-
Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[10]
The specific biological activities of 2-Chloro-8-methyl-9H-purine have not been extensively reported in the public domain. However, based on the activities of related compounds, it is a promising scaffold for the development of novel therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-8-methyl-9H-purine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.[11]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[11]
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]
Conclusion
2-Chloro-8-methyl-9H-purine is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its key features—the reactive 2-chloro group and the modulating 8-methyl group—make it an attractive starting material for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its known and predicted chemical properties, synthesis, and potential applications. Further experimental investigation into its specific physicochemical properties and biological activities is warranted to fully unlock its potential in drug discovery and development.
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